2-(2-Tert-butylphenoxy)thioacetamide
Description
Overview of Thioacetamide (B46855) Scaffold in Medicinal and Organic Chemistry
The thioacetamide functional group, characterized by a carbon-sulfur double bond adjacent to an amino group, is a bioisostere of the amide bond. This substitution of an oxygen atom with sulfur imparts unique physicochemical properties to the molecule. In medicinal chemistry, this modification can lead to enhanced biological activity, improved metabolic stability, and altered pharmacokinetic profiles. The thioamide moiety is found in several clinically used drugs, highlighting its therapeutic relevance. For instance, ethionamide (B1671405) is a key second-line antitubercular agent. The incorporation of a thioamide can influence a molecule's ability to form hydrogen bonds and interact with biological targets, making it a valuable tool in drug design.
From an organic chemistry perspective, thioacetamides are versatile intermediates. The thiono-sulfur atom can be alkylated or oxidized, and the adjacent carbon is susceptible to nucleophilic attack, facilitating a variety of chemical transformations. This reactivity makes thioacetamides valuable precursors for the synthesis of various heterocyclic compounds, such as thiazoles and thiophenes, which are themselves important pharmacophores.
Significance of Phenoxy Moieties in Bioactive Compound Design
The phenoxy group, an oxygen atom connected to a phenyl ring, is a prevalent structural motif in a vast number of biologically active compounds and approved drugs. Its presence can significantly influence a molecule's properties, including its lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) profiles. The aromatic ring of the phenoxy group can engage in various non-covalent interactions with biological macromolecules, such as pi-pi stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.
Furthermore, the phenyl ring can be readily substituted with various functional groups, allowing for the fine-tuning of a compound's steric and electronic properties. This modularity is a key advantage in structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its biological activity. The tert-butyl group on the phenoxy ring of 2-(2-tert-butylphenoxy)thioacetamide is a bulky, lipophilic substituent that can sterically influence the conformation of the molecule and enhance its interaction with hydrophobic pockets in target proteins.
Current Research Landscape Pertaining to Substituted Phenoxythioacetamides
The combination of a phenoxy group and a thioacetamide moiety in a single molecular entity, as seen in substituted phenoxythioacetamides, represents a promising area of research. While specific studies on this compound are not widely reported, research on related phenoxyacetamide and thioacetamide derivatives provides valuable insights into their potential applications.
Recent studies on phenoxyacetamide derivatives have explored their potential as anti-inflammatory, antimicrobial, and anticancer agents. nih.gov The synthetic accessibility of these compounds, often prepared from the corresponding phenols and 2-chloroacetamide, allows for the generation of diverse chemical libraries for biological screening. Similarly, various thioacetamide derivatives have been investigated for a range of biological activities, including their use as enzyme inhibitors and as ligands for metal complexes.
The current research landscape suggests a growing interest in hybrid molecules that combine well-established pharmacophores to achieve novel or enhanced biological activities. Substituted phenoxythioacetamides fit well within this paradigm, and further investigation into their synthesis and biological evaluation is warranted. The tert-butyl substitution on the phenoxy ring of the title compound is of particular interest, as this group is known to impart unique properties to molecules, including increased metabolic stability and selective interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)9-6-4-5-7-10(9)14-8-11(13)15/h4-7H,8H2,1-3H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRPDPRAHXESSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428916 | |
| Record name | 2-(2-tert-butylphenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927982-63-6 | |
| Record name | 2-(2-tert-butylphenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Chemical Transformations of 2 2 Tert Butylphenoxy Thioacetamide
Advanced Synthetic Methodologies for Thioacetamide (B46855) Analogues
The creation of the target molecule relies on established yet adaptable chemical reactions. Key transformations include the thionation of a carboxamide precursor and the formation of the characteristic ether bond.
Thioamidation Reactions for Carboxamide Conversion
The conversion of the carbonyl group in a carboxamide to a thiocarbonyl group is a critical step in the synthesis of thioamides. This transformation is most commonly achieved using sulfur-transfer reagents, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most prominent.
Lawesson's reagent (LR) is widely utilized for its effectiveness under relatively mild conditions and its applicability to a broad range of amide substrates, including primary, secondary, and tertiary amides. researchgate.net The reaction is typically performed in an anhydrous, non-polar solvent such as toluene (B28343) or dioxane at reflux temperatures. beilstein-journals.org The mechanism involves the exchange of the oxygen atom of the amide with a sulfur atom from the reagent. Recent advancements have explored mechanochemical methods, which can enhance yields and reduce the need for toxic solvents. rsc.orgresearchgate.net
Phosphorus pentasulfide (P₄S₁₀) is another classic thionating agent. researchgate.net While highly effective, reactions using P₄S₁₀ can sometimes be less clean than those with Lawesson's reagent. To improve its handling and reactivity, P₄S₁₀ is often used in combination with other reagents like hexamethyldisiloxane (B120664) (HMDO) or supported on alumina (B75360) (Al₂O₃). researchgate.netnih.govtudublin.ie The P₄S₁₀/HMDO combination is particularly useful as it can convert amides to thioamides efficiently, and the byproducts are often easily removed through a simple hydrolytic workup, bypassing the need for extensive chromatography. nih.govtudublin.ie
| Thionating Reagent | Typical Solvents | General Reaction Conditions | Key Advantages |
|---|---|---|---|
| Lawesson's Reagent | Toluene, Dioxane, THF | Reflux | High yields, mild conditions, broad substrate scope. researchgate.net |
| Phosphorus Pentasulfide (P₄S₁₀) | Toluene, Pyridine, Dioxane | Reflux | Inexpensive and powerful reagent. researchgate.net |
| P₄S₁₀ / Al₂O₃ | Dioxane | Reflux | Simplified workup, good yields. researchgate.net |
| P₄S₁₀ / HMDO | Dichloromethane (DCM) | Reflux | Clean conversion, volatile byproducts. tudublin.ie |
Etherification Reactions for Phenoxy Moiety Formation
The formation of the ether linkage in 2-(2-tert-butylphenoxy)acetamide, the precursor to the final thioamide, is typically accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This robust and versatile Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.org
In the context of synthesizing the target compound, 2-tert-butylphenol (B146161) is first deprotonated with a suitable base to form the corresponding sodium or potassium phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). francis-press.commdpi.com The resulting phenoxide then reacts with a haloacetyl intermediate, such as 2-chloroacetamide, to form the desired ether. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the Sₙ2 mechanism. chem-station.com The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergo elimination reactions as a competing pathway. masterorganicchemistry.com
Strategies for Ortho-Tert-butylphenoxy Moiety Incorporation
The selective introduction of a bulky tert-butyl group at the ortho position of a phenol (B47542) is a key challenge that dictates the properties of the final molecule. The primary method for achieving this is the Friedel-Crafts alkylation of phenol. scientificupdate.com
Direct alkylation of phenol with isobutene or tert-butyl alcohol in the presence of an acid catalyst typically yields a mixture of ortho- and para-substituted products, with the para product often being thermodynamically favored. nih.gov To achieve high ortho-selectivity, specific catalysts and conditions are required. Aluminum phenoxide, generated in situ from phenol and aluminum, is a highly effective catalyst for directing the alkylation to the ortho positions. google.com The reaction is sensitive to temperature; lower temperatures often favor para-alkylation, while higher temperatures can promote ortho-alkylation and even di-substitution to form 2,6-di-tert-butylphenol. google.com The bulky tert-butyl group itself can be used as a positional protecting group to direct subsequent reactions before being removed via a retro-Friedel-Crafts process if necessary. scientificupdate.com
Precursor Synthesis and Functionalization Routes
The successful synthesis of 2-(2-tert-butylphenoxy)thioacetamide is dependent on the efficient preparation of its key precursors: the substituted phenol and a reactive haloacetyl intermediate.
Synthesis of Substituted Phenols (e.g., 2-Tert-butylphenol)
2-Tert-butylphenol is a critical starting material and is synthesized on an industrial scale through the acid-catalyzed alkylation of phenol. nih.gov The most common alkylating agents are isobutene or its precursor, tert-butyl alcohol.
The reaction is a classic example of electrophilic aromatic substitution. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like an ion-exchange resin or zeolite, is used to generate the tert-butyl carbocation from the alkylating agent. scientificupdate.comnih.gov This electrophile then attacks the electron-rich phenol ring. Reaction parameters such as temperature, catalyst choice, and the molar ratio of reactants are optimized to maximize the yield of the desired 2-tert-butylphenol isomer over the 4-tert-butylphenol (B1678320) and di-substituted byproducts.
| Alkylation Method | Catalyst | Alkylation Agent | Key Outcome/Observation |
|---|---|---|---|
| Friedel-Crafts Alkylation | Sulfuric Acid, Phosphoric Acid, AlCl₃ | Isobutene, tert-Butyl Alcohol | Produces a mixture of ortho and para isomers. scientificupdate.com |
| Ortho-Selective Alkylation | Aluminum Phenoxide | Isobutylene | High selectivity for 2,6-di-tert-butylphenol. google.com |
| Vapor-Phase Butylation | Mesoporous Molecular Sieves (e.g., AlMCM-41) | tert-Butyl Alcohol | High conversion with good selectivity. nih.gov |
Preparation of Haloacetyl Intermediates
Haloacetyl intermediates, particularly 2-chloroacetamide, are essential reagents for the etherification step. 2-Chloroacetamide can be synthesized through the reaction of chloroacetyl chloride with ammonia. researchgate.net This reaction must be carefully controlled to prevent further substitution. A common laboratory and industrial preparation involves the ammonolysis of an ester of chloroacetic acid, such as ethyl chloroacetate, with aqueous ammonia, typically at low temperatures to minimize side reactions like the replacement of the chlorine atom. orgsyn.org
For the synthesis of related N-substituted analogues, the general method involves reacting chloroacetyl chloride with a primary or secondary amine. ijpsr.inforesearchgate.net The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium carbonate, to neutralize the hydrogen chloride byproduct. researchgate.netgoogle.com The choice of solvent can range from water to organic solvents like dichloromethane, depending on the solubility of the starting amine. google.com
Derivatization and Analog Synthesis Strategies
The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogs. Strategic derivatization can be employed to modulate the compound's electronic properties, steric profile, and potential biological activity. Key strategies involve alterations to the thioacetamide linker, substitutions on the aromatic ring, and variations of the N-substituent.
Modifications of the Thioacetamide Linker Region
The thioacetamide linker is a primary site for chemical transformation. The sulfur atom, with its nucleophilic character, and the adjacent methylene (B1212753) group offer opportunities for various reactions.
One common transformation of thioamides is their reaction with α-halo ketones, leading to the formation of thiazole (B1198619) rings, a valuable heterocyclic motif in medicinal chemistry. For instance, reacting this compound with a generic α-bromoketone (R-CO-CH₂Br) would likely proceed via an initial S-alkylation to form an intermediate salt, followed by intramolecular cyclization and dehydration to yield a 2,4-disubstituted thiazole.
Another potential modification involves the S-alkylation of the thioamide group with various alkyl halides. This reaction would convert the thiocarbonyl group into a thioimidate ester. The reactivity of this new functional group could then be harnessed for further transformations.
| Starting Material | Reagent | Potential Product Class | Reaction Type |
| This compound | α-haloketones (e.g., phenacyl bromide) | Thiazoles | Hantzsch thiazole synthesis |
| This compound | Alkyl halides (e.g., methyl iodide) | Thioimidate esters | S-alkylation |
| This compound | Oxidizing agents (e.g., m-CPBA) | Amides (desulfurization) | Oxidation |
This table presents potential reactions based on the general reactivity of thioamides.
Substitutions on the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing substituents, the ether linkage (-O-CH₂CSNH₂) and the tert-butyl group, will direct incoming electrophiles to specific positions on the ring.
The ether group is an activating, ortho-, para-director, while the bulky tert-butyl group is also an activating, ortho-, para-director. However, the significant steric hindrance imposed by the tert-butyl group at the 2-position will strongly disfavor substitution at the adjacent 3-position. The ether linkage at the 1-position will direct towards the 2- and 4-positions. The combination of these effects suggests that electrophilic substitution will predominantly occur at the positions para to the existing substituents, namely the 4- and 6-positions, with the 4-position (para to the ether linkage) being potentially more favored electronically, while the 6-position (ortho to the ether and meta to the tert-butyl) might be sterically more accessible.
Common electrophilic substitution reactions that could be employed include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), Friedel-Crafts acylation (using an acyl chloride/AlCl₃), and sulfonation (using fuming H₂SO₄).
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Tert-butyl-4-nitrophenoxy)thioacetamide and/or 2-(2-Tert-butyl-6-nitrophenoxy)thioacetamide |
| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-2-tert-butylphenoxy)thioacetamide and/or 2-(6-Bromo-2-tert-butylphenoxy)thioacetamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(4-Acyl-2-tert-butylphenoxy)thioacetamide and/or 2-(6-Acyl-2-tert-butylphenoxy)thioacetamide |
This table outlines expected outcomes of electrophilic aromatic substitution based on directing group effects.
Variations in the N-Substituent of the Thioacetamide
The nitrogen atom of the primary thioacetamide group is nucleophilic and can be readily alkylated or acylated to introduce a wide variety of substituents. This provides a straightforward method for generating a library of N-substituted analogs.
Alkylation can be achieved by treating this compound with a base to deprotonate the nitrogen, followed by the addition of an alkyl halide. This would result in the formation of secondary or tertiary thioamides, depending on the reaction conditions and the stoichiometry of the reagents.
Acylation can be performed using acyl chlorides or acid anhydrides in the presence of a base to yield N-acylthioamides. These derivatives could exhibit different conformational preferences and hydrogen bonding capabilities compared to the parent compound.
Furthermore, condensation reactions with aldehydes or ketones could lead to the formation of N-thioacyl imines, which are versatile intermediates for the synthesis of various heterocyclic systems.
| Reaction Type | Reagents | Product Class |
| N-Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | N-Alkyl-2-(2-tert-butylphenoxy)thioacetamides |
| N-Acylation | Acyl chloride (RCOCl), Base (e.g., pyridine) | N-Acyl-2-(2-tert-butylphenoxy)thioacetamides |
| Condensation | Aldehyde (RCHO) or Ketone (R₂CO) | N-Thioacyl imines |
This table summarizes potential derivatization strategies at the thioacetamide nitrogen.
Advanced Spectroscopic and Structural Analysis of 2 2 Tert Butylphenoxy Thioacetamide and Its Congeners
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-(2-Tert-butylphenoxy)thioacetamide, a detailed analysis using various NMR methods provides unambiguous assignment of protons and carbons, offers insights into the molecule's conformation, and confirms the connectivity of its atoms.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group gives rise to a prominent singlet in the upfield region, typically around 1.3-1.4 ppm, due to the magnetic equivalence of its nine protons. The methylene (B1212753) protons adjacent to the sulfur and oxygen atoms appear as a singlet further downfield, generally in the range of 3.7-4.0 ppm.
The aromatic protons on the phenoxy ring display a more complex pattern of multiplets between 6.8 and 7.5 ppm, a result of spin-spin coupling between adjacent protons. The protons of the primary thioamide group (-CSNH₂) are notable for their broad signals in the far downfield region, often appearing between 8.0 and 10.0 ppm. The broadness of these peaks is a consequence of quadrupole effects from the nitrogen atom and potential chemical exchange with residual water or solvent. The chemical shifts can vary depending on the solvent used and the concentration of the sample.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.35 | Singlet | 9H |
| -O-CH₂-CS- | ~3.85 | Singlet | 2H |
| Aromatic H | 6.8 - 7.5 | Multiplet | 4H |
| -CSNH₂ | 8.0 - 10.0 | Broad Singlet | 2H |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment produces a distinct signal. The tert-butyl group shows two signals: one for the three equivalent methyl carbons around 30-32 ppm and another for the quaternary carbon at approximately 35 ppm.
The methylene carbon (-O-CH₂-CS-) is expected to resonate in the region of 70-75 ppm. The aromatic carbons of the phenoxy ring will appear in the typical aromatic region of 110-160 ppm. The carbon atom directly attached to the tert-butyl group and the oxygen-bearing carbon will have distinct chemical shifts within this range. The most downfield signal in the spectrum corresponds to the thiocarbonyl carbon (C=S) of the thioamide group, which is highly deshielded and typically appears in the range of 190-210 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~31.5 |
| -C(CH₃)₃ | ~35.0 |
| -O-CH₂-CS- | ~72.0 |
| Aromatic C | 110 - 160 |
| -C=S | ~200.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily show correlations between the coupled protons within the aromatic ring, helping to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the methylene proton signal (~3.85 ppm) to the methylene carbon signal (~72.0 ppm). It would also link the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for establishing the connectivity between different functional groups. Key correlations would be expected between:
The tert-butyl protons and the quaternary carbon, as well as the aromatic carbon to which it is attached.
The methylene protons and the oxygen-bearing aromatic carbon.
The methylene protons and the thiocarbonyl carbon, confirming the thioacetamido group's linkage.
The thioamide protons and the thiocarbonyl carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.
The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary thioamide group are expected to appear as two distinct bands in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl and methylene groups would be observed around 3100-2850 cm⁻¹.
A key absorption is the C=S stretching band of the thioamide, which is typically found in the region of 1200-1000 cm⁻¹. The C-N stretching and N-H bending vibrations of the thioamide group also contribute to the fingerprint region of the spectrum, usually between 1650 and 1500 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong band around 1250-1200 cm⁻¹.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C=S bond, due to its polarizability, should give a reasonably strong signal in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in Raman spectra and would appear in the fingerprint region.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| -NH₂ (Thioamide) | N-H Stretch | 3300 - 3100 | IR |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | IR, Raman |
| -NH₂ (Thioamide) | N-H Bend | 1650 - 1580 | IR |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | IR, Raman |
| -C-O-C- (Ether) | Asymmetric Stretch | 1250 - 1200 | IR |
| -C=S (Thioamide) | C=S Stretch | 1200 - 1000 | IR, Raman |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
The molecular formula of this compound is C₁₂H₁₇NOS. Its molecular weight is approximately 223.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 223.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a prominent peak at m/z 208. Subsequent loss of the entire tert-butyl group (57 Da) would lead to a fragment at m/z 166.
Another significant fragmentation pathway would involve the cleavage of the C-S bond or the O-CH₂ bond. Cleavage alpha to the ether oxygen could result in a fragment corresponding to the 2-tert-butylphenoxyl radical, leading to a cation at m/z 149. The thioacetamide (B46855) moiety could also fragment, for example, through the loss of •SH or •NH₂.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₇NOS, by matching the experimentally measured exact mass of the molecular ion to its calculated theoretical mass. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Formula |
|---|---|---|
| 223 | [M]⁺ | [C₁₂H₁₇NOS]⁺ |
| 208 | [M - CH₃]⁺ | [C₁₁H₁₄NOS]⁺ |
| 166 | [M - C(CH₃)₃]⁺ | [C₈H₈NOS]⁺ |
| 149 | [M - CH₂CSNH₂]⁺ | [C₁₀H₁₃O]⁺ |
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) Applications
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-EIMS analysis provides a characteristic fragmentation pattern that serves as a molecular fingerprint. Upon entering the mass spectrometer, the molecule is ionized by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]•+) and numerous fragment ions. The fragmentation pathways are predictable based on the relative stability of the resulting ions and neutral losses.
The mass spectrum of this compound is characterized by several key fragmentation processes. The bulky tert-butyl group is prone to cleavage, and its stability as a tertiary carbocation makes it a dominant feature in the spectrum. Common fragmentation patterns observed in mass spectrometry include alpha-cleavage and the loss of stable neutral molecules. libretexts.orgmiamioh.edu
Key predicted fragmentation pathways for this compound include:
Formation of the tert-butyl cation: A primary fragmentation involves the cleavage of the bond between the tert-butyl group and the benzene (B151609) ring, leading to the highly stable tert-butyl cation. This fragment is often the base peak in the spectra of compounds containing this moiety. docbrown.info
Loss of a methyl radical: The molecular ion can lose a methyl radical (•CH₃) from the tert-butyl group to form a [M-15]⁺ ion.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the thioamide group can occur.
Cleavage of the ether bond: The C-O ether linkage can cleave, separating the phenoxy and thioacetamide portions of the molecule.
McLafferty Rearrangement: If applicable, this rearrangement can occur in molecules with a sufficiently long chain containing a gamma-hydrogen relative to a carbonyl or thione group.
The resulting mass-to-charge ratios (m/z) of these fragments allow for the unambiguous identification of the compound.
Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 237 | [C₁₂H₁₇NOS]⁺ | Molecular Ion ([M]⁺) |
| 222 | [C₁₁H₁₄NOS]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. |
| 163 | [C₉H₁₁O]⁺ | Cleavage of the O-CH₂ bond, forming the 2-tert-butylphenoxy cation. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The parts of a molecule that absorb light in this region are known as chromophores. In this compound, the principal chromophores are the substituted benzene ring and the thioamide functional group (C=S).
The benzene ring exhibits characteristic π → π* transitions. The presence of the tert-butyl and the oxygen-linked thioacetamide substituents on the ring alters the energy levels of the molecular orbitals, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
The thioamide group is another significant chromophore. It can undergo both n → π* and π → π* electronic transitions. The n → π* transition involves the promotion of a non-bonding electron (from the sulfur atom) to an anti-bonding π* orbital and typically occurs at longer wavelengths with lower intensity. The π → π* transition is generally more intense and occurs at shorter wavelengths. scielo.org.za
Table 2: Expected Electronic Transitions for this compound
| Chromophore | Electronic Transition | Approximate Wavelength (λmax) |
|---|---|---|
| Substituted Benzene Ring | π → π* | ~260-280 nm |
| Thioamide (C=S) | n → π* | ~300-350 nm |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov
For this compound, a crystallographic study would elucidate several key structural features:
Molecular Conformation: It would reveal the exact spatial orientation of the 2-tert-butylphenoxy group relative to the thioacetamide moiety.
Bond Parameters: Precise measurements of the C=S, C-N, C-O, and aromatic C-C bond lengths and angles would be obtained. The C-S and C-N bond lengths in the thioamide group are of particular interest as they indicate the degree of multiple bond character. wikipedia.org
Planarity: The planarity of the benzene ring and the thioamide group (C₂N-C=S) could be confirmed.
Intermolecular Interactions: The analysis would identify any hydrogen bonding (e.g., involving the N-H protons of the thioamide and the sulfur or oxygen atoms of neighboring molecules) or other non-covalent interactions that dictate the crystal packing.
While a specific crystal structure for this exact compound is not publicly available, the expected data from such an analysis provides a complete structural picture.
Table 3: Illustrative Crystallographic Data Parameters for a Molecular Crystal
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a=10.5, b=8.2, c=15.1 |
| α, β, γ (°) | The angles of the unit cell. | α=90, β=98.5, γ=90 |
| Z | The number of molecules in the unit cell. | 4 |
| C=S Bond Length (Å) | The distance between the carbon and sulfur atoms of the thioamide. | ~1.68 Å wikipedia.org |
Computational Chemistry and Molecular Modeling of 2 2 Tert Butylphenoxy Thioacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. These theoretical methods provide a foundational understanding of a compound's behavior at the atomic and molecular levels.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, optimized geometry, and reactivity of molecules. For a molecule like 2-(2-Tert-butylphenoxy)thioacetamide, DFT calculations would typically be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability.
Table 1: Representative Quantum Chemical Descriptors (Hypothetical) This table illustrates the type of data that would be generated from a DFT study. The values are hypothetical and based on general findings for similar organic molecules.
| Parameter | Predicted Value Range | Description |
| HOMO Energy | -6.0 to -7.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.0 to -2.5 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 4.0 to 5.5 eV | Difference between LUMO and HOMO energies |
| Electronegativity (χ) | 3.5 to 5.0 | A measure of the ability to attract electrons |
| Chemical Hardness (η) | 2.0 to 2.75 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.5 to 4.0 eV | A measure of the energy lowering upon accepting electrons |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. In an MEP map of this compound, it is expected that the regions around the electronegative oxygen and sulfur atoms would show a negative electrostatic potential (typically colored red or yellow), indicating they are primary sites for electrophilic interaction. Conversely, the areas around the N-H protons of the thioamide group would exhibit a positive potential (colored blue), marking them as likely sites for nucleophilic attack.
Conformational Analysis and Energy Minimization Techniques
The biological function of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound would involve exploring the potential energy surface by rotating its flexible single bonds, such as the C-O and C-C bonds of the side chain. The goal is to identify the most stable, low-energy conformers. Energy minimization calculations, often performed using DFT methods, would refine these structures to locate the global energy minimum, representing the most probable conformation of the molecule under equilibrium conditions. Studies on other molecules containing tert-butyl groups have demonstrated that these bulky groups significantly influence the conformational preferences and stability of the molecule. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. rsc.org An MD simulation of this compound, typically in a solvent like water, would provide insights into its structural stability, flexibility, and the formation of intermolecular interactions such as hydrogen bonds with solvent molecules. nih.gov This information is crucial for understanding how the compound behaves in a physiological setting, including its solubility and ability to approach a biological target.
Ligand-Protein Docking Studies for Target Interaction Prediction
Ligand-protein docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, usually a protein. This method places the ligand into the binding site of a protein and scores the interaction to estimate the binding affinity. For this compound, docking studies could be performed against potential protein targets to hypothesize its mechanism of action. The docking results would predict the binding pose, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with specific amino acid residues, and provide a binding energy score. The bulky tert-butyl group would likely favor interactions with hydrophobic pockets within the protein's binding site.
Table 2: Illustrative Ligand-Protein Interactions from a Docking Study (Hypothetical) This table shows the kind of interactions that would be predicted from a successful docking simulation.
| Interaction Type | Potential Interacting Amino Acid Residues |
| Hydrogen Bond | Asparagine, Glutamine, Serine (via thioamide N-H or S atom) |
| Hydrophobic (Alkyl/Pi-Alkyl) | Leucine, Isoleucine, Valine, Phenylalanine (via tert-butyl group and phenyl ring) |
| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan (via phenyl ring) |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of phenoxythioacetamide analogs, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a model that predicts activity. nih.gov Such a model could then be used to guide the design of new derivatives of this compound with potentially improved potency. QSAR studies on related phenoxyacetamide derivatives have successfully identified key structural features that influence their biological activity, demonstrating the potential of this approach. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Thioacetamide (B46855) Moiety Modifications on Biological Activity
Modifications to the thioacetamide functional group have a profound effect on the biological activity of this class of compounds. The thioamide sulfur atom, in particular, is a key determinant of potency and, in some cases, the mechanism of action.
In a study on thioacetamide-triazoles with antibacterial activity against E. coli, alterations to the thioacetamide linker were explored. wustl.edu It was observed that the introduction of a methyl branch to the thioacetamide linker led to a significant decrease in antibacterial activity. wustl.edu Conversely, isomeric modifications, such as shifting the methyl group to create a propionamide (B166681), retained biological activity. wustl.edu This suggests that while some steric bulk is tolerated, specific positioning of substituents on the linker is crucial for maintaining the compound's interaction with its biological target. wustl.edu
Furthermore, the nature of the amide or thioamide itself is critical. In related phenoxyacetamide analogs, the amide linkage is a common feature in compounds designed as monoamine oxidase (MAO) inhibitors. nih.govnih.gov The replacement of the oxygen in the acetamide (B32628) moiety with sulfur to form a thioacetamide can significantly alter the electronic properties and hydrogen bonding capacity of the molecule, which in turn can influence its binding affinity to target enzymes or receptors.
Table 1: Impact of Thioacetamide Moiety Modifications on Antibacterial Activity
| Modification | Compound | Relative Activity |
|---|---|---|
| Unmodified Thioacetamide Linker | Thioacetamide-triazole | Active |
| Methyl Branch on Thioacetamide Linker | 2-Methylthioacetamide-triazole | Reduced Activity |
Influence of Phenoxy Substitutions on Compound Potency and Selectivity
Substituents on the phenoxy ring play a pivotal role in modulating the potency and selectivity of 2-(phenoxy)thioacetamide derivatives. The nature, position, and electronic properties of these substituents can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.
For a series of 2-phenoxyacetamide (B1293517) analogues evaluated as MAO inhibitors, substitutions on the phenoxy ring were found to be critical for both potency and selectivity towards MAO-A and MAO-B isozymes. nih.govnih.gov For instance, a methoxy (B1213986) group at the 4-position of the phenoxy ring resulted in a highly selective MAO-A inhibitor. nih.govnih.gov This highlights the importance of electron-donating groups at specific positions for achieving selective biological activity.
In the context of antitubercular agents, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated that the phenoxy scaffold is well-suited for structural modifications to develop potent inhibitors of Mycobacterium tuberculosis. mdpi.comresearchgate.net The presence of electron-withdrawing groups like fluoro and nitro at specific positions on the phenoxy ring was a common feature of these active compounds. mdpi.comresearchgate.net
The size and position of substituents also matter. In a study of 2-phenoxybenzamides with antiplasmodial activity, it was found that the substitution pattern on the anilino part of the molecule, which is structurally related to the phenoxy group, as well as the size of the substituents, strongly influenced both antiplasmodial activity and cytotoxicity. mdpi.com A 4-fluorophenoxy substituent was generally found to have an advantageous effect on activity. mdpi.com
Table 2: Influence of Phenoxy Substitutions on MAO Inhibition
| Compound | Phenoxy Substitution | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-A |
|---|---|---|---|---|
| 12 | 4-Methoxy | - | - | 245 |
Stereochemical Considerations in Biological Activity
Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral compounds, including derivatives of 2-(2-tert-butylphenoxy)thioacetamide. nih.govmhmedical.com The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to specific biological targets like enzymes and receptors, which are themselves chiral. nih.gov
For many chiral drugs, the biological activity resides predominantly in one enantiomer. nih.gov This stereoselectivity arises from the specific interactions between the chiral drug molecule and its macromolecular target. nih.gov While direct stereochemical studies on this compound were not found, research on related chiral compounds provides valuable insights.
In a study of nature-inspired 3-Br-acivicin isomers, it was demonstrated that stereochemistry plays a pivotal role in their antimalarial activity. mdpi.comnih.gov Only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake and/or interaction with the target might be stereoselective. mdpi.comnih.gov This underscores the general principle that the specific spatial arrangement of functional groups is crucial for biological function.
The introduction of a chiral center, for example by adding a substituent to the methylene (B1212753) bridge of the thioacetamide moiety, would result in enantiomers that could exhibit different biological activities, potencies, and even metabolic profiles. nih.gov
Correlation of Molecular Descriptors with Biological Outcomes
The biological activity of compounds like this compound can often be correlated with various molecular descriptors through Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netresearchgate.net These descriptors are numerical values that characterize the physicochemical properties of a molecule and can be used to predict its biological activity. researchgate.net
Commonly used molecular descriptors include:
Lipophilicity (log P): This descriptor measures the partitioning of a compound between an oily and an aqueous phase and is crucial for membrane permeability and transport to the site of action. nih.gov
Electronic Descriptors (e.g., Hammett constants, HOMO/LUMO energies): These describe the electron-donating or -withdrawing nature of substituents and are important for interactions with biological targets. researchgate.net
Steric Descriptors (e.g., molar refractivity, Taft's steric parameter): These quantify the size and shape of the molecule or its substituents, which can influence binding to a receptor or active site. researchgate.net
Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching. researchgate.net
A QSAR study on a series of phenoxyacetamide derivatives as MAO inhibitors revealed that an increase in the bulkiness of substituents and the molecular solvent-accessible surface area was beneficial for biological activity. researchgate.net The study also suggested that the separation between two interacting groups by more than three atoms could lead to better biological outcomes. researchgate.net Another finding was that for MAO-B inhibitory activity, higher molecular weight compounds were preferred. researchgate.net
Table 3: Correlation of Molecular Descriptors with MAO Inhibitory Activity
| Molecular Descriptor | Correlation with Activity | Implication for Compound Design |
|---|---|---|
| Bulkiness of Substituent | Positive | Larger substituents may enhance binding. |
| Molecular Solvent Accessible Surface Area | Positive | Increased surface area may improve interaction. |
| Molecular Weight (for MAO-B) | Positive | Higher molecular weight may favor MAO-B inhibition. |
| HOMO Energy | Negative | Electron-poor (more electrophilic) groups may increase activity. |
These correlations provide a rational basis for the design of new, more potent, and selective analogs of this compound.
Advanced Applications and Future Research Trajectories
Development of Novel Antimicrobial Agents Against Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) pathogens is a critical global health challenge, necessitating the discovery of new antimicrobial scaffolds. Thioacetamide (B46855) derivatives have emerged as a promising class of compounds in this pursuit. Research into related structures, such as 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, has demonstrated marked antibacterial and antifungal effects. bba.md These compounds have shown potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. bba.md
Furthermore, various thioacetamide-substituted heterocyclic compounds have shown significant efficacy against resistant bacterial strains. For instance, thioacetamide-substituted benzothiazoles are being investigated as bactericidal agents that target drug-resistant Mycobacterium tuberculosis by inhibiting type II NADH dehydrogenase, a crucial enzyme in the bacterial electron transport chain. nih.gov Studies have identified specific benzothiazole (B30560) derivatives with thioacetamide side chains that exhibit potent inhibitory effects against mycobacterial strains resistant to FDA-approved drugs. nih.gov Similarly, azolylthioacetamides have been synthesized and identified as potent inhibitors of metallo-β-lactamases, enzymes that confer resistance to a broad range of β-lactam antibiotics in bacteria like E. coli. nih.gov
The structural motif of 2-(2-tert-butylphenoxy)thioacetamide, combining a bulky lipophilic phenoxy group with the reactive thioamide functional group, presents a compelling framework for developing new agents to combat MDR pathogens. Future research will likely focus on synthesizing and screening analogs of this compound against a panel of high-priority resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and MDR Acinetobacter baumannii. nih.govnih.gov
Exploration in Other Therapeutic Areas Beyond Anti-infectives
The therapeutic potential of thioacetamide derivatives extends well beyond their antimicrobial properties. A significant area of exploration is oncology, where these compounds are being investigated as novel anticancer agents. getidiom.com Research has shown that derivatives incorporating the thioacetamide scaffold can induce apoptosis and cause cell cycle arrest in cancer cells. marmara.edu.trrsc.org For example, certain heteroarylthioacetamide derivatives have been developed as potent, time-dependent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer therapy, overcoming resistance to existing drugs like gefitinib. nih.gov The cytotoxic potential of related acetamide (B32628) and thiazole (B1198619) derivatives has also been demonstrated against various cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.irijcce.ac.ir
Enzyme inhibition is another major avenue for the therapeutic application of thioacetamide derivatives. Beyond the bacterial enzymes mentioned previously, these compounds are being explored as inhibitors for targets relevant to human diseases. Thioacetamide-thiazole hybrids have been synthesized and evaluated as anticholinesterase and antioxidant agents, showing potential for the treatment of Alzheimer's disease. researchgate.net Other studies have identified thioxothiazolidinyl-acetamide compounds as potent urease inhibitors. researchgate.net The ability of the thioamide group to interact with metallic ions in enzyme active sites, such as the zinc ions in metallo-β-lactamases, highlights a key mechanism driving this inhibitory activity. nih.gov
The table below summarizes the diverse therapeutic areas being explored for thioacetamide derivatives.
| Therapeutic Area | Target/Mechanism | Example Compound Class |
| Oncology | EGFR Inhibition, Apoptosis Induction, Cell Cycle Arrest | Heteroarylthioacetamides, 1,2,4-Triazole-3-ylthio)acetamides |
| Neurodegenerative Disease | Acetylcholinesterase Inhibition, Antioxidant Activity | Thioacetamide-Thiazoles |
| Infectious Disease (Bacterial) | Metallo-β-lactamase Inhibition, NADH Dehydrogenase Inhibition | Azolylthioacetamides, Thioacetamide-Benzothiazoles |
| Gastrointestinal/Urological Disorders | Urease Inhibition | Thioxothiazolidinyl-acetamides |
Application as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules used to study and manipulate biological systems, often by binding to specific protein targets. frontiersin.org The unique properties of the thioamide group make its derivatives, including this compound, attractive candidates for the development of such probes. Thioamides can act as bioisosteres of amides, meaning they have a similar size and shape but different electronic and hydrogen-bonding properties. This substitution can improve target affinity or metabolic stability. ku.dkresearchgate.net
Thioamides have been successfully applied as probes to study protein and peptide folding and dynamics. ku.dkresearchgate.net Furthermore, metabolic activation of thioacetamide to reactive intermediates like thioacetamide S-oxide (TASO) has been used in chemical proteomics to identify protein targets within cells. nih.gov In such studies, hepatocytes treated with labeled TASO revealed covalent modification of numerous proteins, allowing for their identification and shedding light on the compound's mechanism of toxicity and cellular interactions. nih.gov This approach, which uses a reactive metabolite to "tag" binding partners, is a powerful method for target deconvolution. chemrxiv.org
Future research could involve modifying this compound to create a chemical probe. This would typically involve incorporating a reporter tag (like biotin (B1667282) or a fluorescent dye) and a photoreactive group for covalent cross-linking to target proteins upon UV irradiation. frontiersin.orgchemrxiv.org Such probes could be used to:
Identify the specific protein targets of its antimicrobial or anticancer activity.
Elucidate off-target effects.
Map protein-protein interaction networks.
Integration with Materials Science and Catalysis (e.g., Photocatalysis, Antioxidant Properties)
The applications of thioacetamide and its derivatives are not confined to the life sciences; they also have significant potential in materials science and catalysis. The thioamide functional group serves as an excellent sulfur source for the synthesis of metal sulfide (B99878) nanomaterials, which are crucial components in semiconductors, catalysts, and photovoltaic cells.
While specific photocatalytic data for this compound is not yet available, the broader family of related compounds shows significant promise. Acetamide and thioacetamide derivatives have been investigated for their antioxidant properties. nih.gov The ability of these molecules to scavenge free radicals is a key feature that can be harnessed in materials science, for instance, by incorporating them into polymers to prevent oxidative degradation. mdpi.com Studies on flavonoid acetamide derivatives show that chemical modification can significantly enhance antioxidant capabilities. mdpi.com Similarly, thioacetamide-thiazole compounds have been synthesized and shown to possess antioxidant activity, which is relevant for both therapeutic and material-protection applications. researchgate.net
Future work could explore the use of this compound as a precursor or modifying agent for materials. Its bulky tert-butylphenoxy group could impart unique solubility and morphological characteristics to nanomaterials, while the thioacetamide group provides the sulfur source or a reactive handle for surface functionalization.
Novel Methodologies for Synthesis and Purification
The growing interest in thioacetamide derivatives has spurred the development of new and more efficient synthetic methods. Traditional approaches often rely on harsh thionating agents like phosphorus pentasulfide or Lawesson's reagent. researchgate.net Modern methodologies seek to overcome these limitations by offering milder conditions, greater functional group tolerance, and higher yields.
Several innovative strategies for thioamide synthesis have been reported recently:
Decarboxylative Thioamidation: This approach involves a three-component reaction between carboxylic acids (like arylacetic acids), amines, and elemental sulfur, proceeding without the need for a transition metal catalyst. organic-chemistry.orgmdpi.com
C-C Bond Cleavage: A transition-metal-free method has been developed that cleaves the triple bond in aromatic alkynes in the presence of elemental sulfur and an amide to furnish aryl thioamides. organic-chemistry.org
Multi-component Reactions (MCRs): One-pot procedures involving aldehydes, amines, and elemental sulfur provide a practical, catalyst-free route to a range of thioamides. mdpi.com
Reactions with N-Substituted Maleimides: The reaction of thioacetamide with N-substituted maleimides has been explored, leading to the synthesis of complex heterocyclic structures like epithiopyrrolo[3,4-c]pyridines and pyrrolo[3,4-c]pyridines under different reaction conditions. nih.govresearchgate.net
These advanced synthetic routes provide versatile tools for creating libraries of this compound analogs for structure-activity relationship (SAR) studies, enabling the fine-tuning of their biological and material properties.
Sustainable Chemistry Approaches in Thioacetamide Derivative Synthesis
In line with the global push for environmentally responsible chemical manufacturing, significant effort is being directed toward "green" synthetic methods for thioamides. mdpi.com These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and lower energy consumption.
Key sustainable strategies include:
Use of Deep Eutectic Solvents (DES): A highly efficient and green protocol utilizes a biodegradable deep eutectic solvent (a mixture of choline (B1196258) chloride and urea) as a recyclable medium for the synthesis of thioamides from aldehydes/ketones, amines, and sulfur. This method avoids the need for a catalyst and reduces energy use. rsc.org
Ultrasound-Assisted Synthesis: Sonication has been shown to accelerate the synthesis of aryl thioamides from carboxylic acids and thiourea. This technique significantly reduces reaction times and improves yields compared to conventional methods. utu.ac.in
Water as a Solvent: An exceptionally green method involves the reaction of amines with elemental sulfur in water, without any added energy input, catalysts, or other additives. This approach is scalable and aligns perfectly with the principles of sustainable chemistry. organic-chemistry.org
Applying these green methodologies to the synthesis of this compound and its derivatives will be a crucial step in ensuring their development and potential commercialization are environmentally sustainable.
Q & A
Q. What are the key physicochemical properties of 2-(2-tert-butylphenoxy)thioacetamide relevant to experimental handling?
The compound is a crystalline solid with a melting point of 180–182°C, as observed in structurally analogous thioacetamide derivatives . Its stability under standard laboratory conditions is comparable to thioacetamide, which decomposes in acidic/basic solutions to release hydrogen sulfide (H₂S) or sulfide ions (S²⁻) . Solubility in polar solvents (e.g., water, ethanol) should be confirmed via phase-diagram studies due to the steric effects of the tert-butylphenoxy group.
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is a suspected carcinogen (IARC Group 2B) based on thioacetamide’s classification . Use fume hoods, nitrile gloves, and sealed containers to minimize inhalation/dermal exposure. Avoid contact with strong acids/bases to prevent decomposition into toxic gases (e.g., H₂S, SOₓ) . Store in airtight containers at 2–8°C to limit hydrolysis .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies the tert-butylphenoxy and thioamide moieties. Infrared (IR) spectroscopy confirms C=S (1050–1250 cm⁻¹) and aromatic C-O (1200–1300 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₇NO₂S: calculated 239.0983 g/mol). Purity ≥95% can be assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
A two-step approach is recommended:
- Step 1: React 2-tert-butylphenol with chloroacetyl chloride in anhydrous THF under N₂ to form 2-(2-tert-butylphenoxy)acetyl chloride.
- Step 2: Treat the intermediate with ammonium thiocyanate (NH₄SCN) in acetone at 0–5°C to yield the thioamide. Purify via recrystallization in ethanol/water (7:3 v/v). Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 4:1) to suppress side reactions like oxidation or hydrolysis .
Q. What experimental models are suitable for studying the hepatotoxicity of this compound?
Adapt protocols from thioacetamide-induced liver injury models. For acute toxicity, administer 50–100 mg/kg intraperitoneally in Sprague-Dawley rats; monitor serum ALT/AST levels and liver histopathology (centrilobular necrosis) at 24–48 hours . For chronic fibrosis, use a 6-week dosing regimen (50 mg/kg twice weekly) with collagen deposition assessed via Masson’s trichrome staining . Include controls for metabolic acidosis and hepatic encephalopathy .
Q. How can contradictory data on the compound’s reactivity in metal-sulfide precipitation assays be resolved?
Discrepancies arise from pH-dependent hydrolysis rates. In acidic conditions (pH <3), the compound releases H₂S rapidly, facilitating precipitation of soft cations (e.g., Ag⁺, Hg²⁺). In neutral/basic conditions, slower hydrolysis requires prolonged heating (80°C, 30 min) to achieve comparable sulfide yields. Validate via gravimetric analysis of precipitated metal sulfides (e.g., CdS, NiS) .
Q. What computational methods predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) against liver enzyme targets (e.g., CYP2E1) identifies potential metabolic activation pathways. Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C-S bond to predict H₂S release kinetics. ADMET predictors (e.g., SwissADME) evaluate bioavailability and toxicity profiles .
Methodological Notes
- Contradictory Data Analysis: Cross-validate findings using orthogonal techniques (e.g., compare NMR with X-ray crystallography for structural confirmation) .
- Ethical Compliance: Adhere to OECD Guidelines for chemical safety testing (e.g., Test No. 423 for acute oral toxicity) .
- Data Reproducibility: Standardize reaction conditions (temperature, solvent purity) and document batch-to-batch variability in synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
